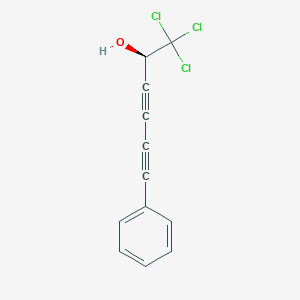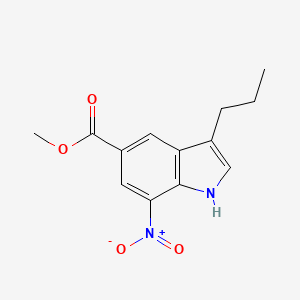
Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 7th position, a propyl group at the 3rd position, and a carboxylate ester at the 5th position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. The process begins with the nitration of indole-5-carboxylic acid to introduce the nitro group at the 7th position. This is followed by the alkylation of the indole ring to introduce the propyl group at the 3rd position. The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl-substituted indole derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl indole-5-carboxylate: Lacks the nitro and propyl groups, making it less reactive.
7-nitroindole: Lacks the propyl and carboxylate ester groups, affecting its solubility and reactivity.
3-propylindole: Lacks the nitro and carboxylate ester groups, altering its biological activity.
Uniqueness
Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate is unique due to the combination of the nitro, propyl, and carboxylate ester groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
790254-21-6 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
methyl 7-nitro-3-propyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-3-4-8-7-14-12-10(8)5-9(13(16)19-2)6-11(12)15(17)18/h5-7,14H,3-4H2,1-2H3 |
Clave InChI |
BZSJFSXRRYQWOS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CNC2=C1C=C(C=C2[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14220766.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
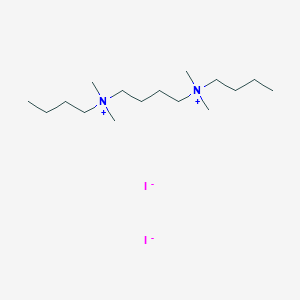
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
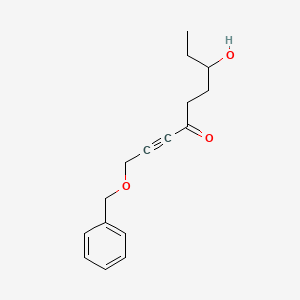
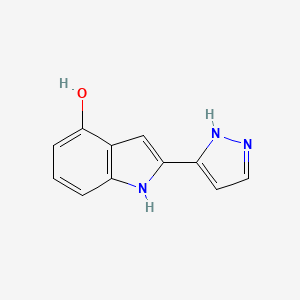
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)
